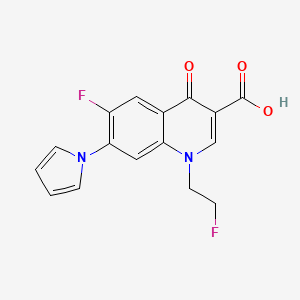

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-

Beschreibung

Historical Development of Fluorinated Quinoline Carboxylic Acids

The historical development of fluorinated quinoline carboxylic acids represents a remarkable journey of chemical innovation spanning over six decades. The foundation of this chemical class began in 1962 with the discovery of nalidixic acid by George Lesher and coworkers at Sterling-Winthrop Research Institute during an attempt at chloroquine synthesis. This pioneering compound, technically classified as a naphthyridone rather than a true quinolone, emerged as an unexpected byproduct that demonstrated modest antibacterial activity against enteric bacteria.

The transformative breakthrough in quinoline chemistry occurred during the 1970s and 1980s with the development of fluoroquinolones. The first second-generation quinolone, flumequine, exemplified the discovery that adding a fluorine atom at the R6 position could significantly improve the spectrum of activity. This modification dramatically increased quinolone activity, establishing fluorine substitution as a cornerstone of modern quinolone design. The addition of fluorine atoms to quinolone structures represented a paradigm shift that expanded their antibacterial coverage from narrow-spectrum agents targeting primarily Gram-negative bacteria to broad-spectrum compounds active against both Gram-negative and Gram-positive pathogens.

Imperial Chemical Industries made early contributions to fluorinated quinolone development, publishing patent applications that included antibacterial quinolones with fluorine substitutions as early as 1960. These early patents demonstrated prescient understanding of fluorine's potential to enhance quinolone activity, predating the widespread recognition of fluorine's importance in medicinal chemistry by several years. The systematic exploration of fluorine positioning on the quinolone ring system led to the identification of optimal substitution patterns that maximized biological activity while maintaining favorable chemical properties.

The evolution from first-generation quinolones to sophisticated fluorinated derivatives involved extensive structure-activity relationship studies that revealed how specific substitutions could fine-tune molecular properties. Researchers discovered that fluorine substitution at position 6 provided optimal enhancement of activity, while additional modifications at positions 7 and 8 could further optimize spectrum and potency. This systematic approach to molecular modification established the foundation for developing increasingly sophisticated quinoline derivatives, including compounds with multiple fluorine atoms and complex substituent patterns.

Nomenclature and Classification Systems

The nomenclature and classification of quinoline carboxylic acids follows well-established systematic principles that reflect both structural characteristics and biological properties. Quinolone antibiotics constitute a large group of broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone. The fundamental distinction between quinolones and naphthyridones lies in the position of nitrogen atoms within the bicyclic core, with quinolones containing a carbon atom at the X position and naphthyridones containing a nitrogen atom at the same position.

The classification system for quinolone compounds has evolved to encompass four distinct generations based on their spectrum of activity and chemical modifications. First-generation quinolones, exemplified by nalidixic acid, primarily target Gram-negative bacteria and are mainly used for urinary tract infections. Second-generation quinolones introduced fluorine atoms into their structure, creating fluoroquinolones that significantly expanded antibacterial activity to include some Gram-positive bacteria. Third-generation fluoroquinolones further improved Gram-positive coverage, while fourth-generation fluoroquinolones offer broad-spectrum activity including anaerobic bacteria.

Chemical classification systems also organize quinolones into four groups according to their structural frameworks: monocyclic, bicyclic, tricyclic and tetracyclic derivatives. Each group can be subdivided based on the presence of fluorine substitution, typically at the 6-position or 8-position. This structural classification system provides a framework for understanding how molecular architecture influences biological activity and chemical properties. The systematic naming of quinoline derivatives follows International Union of Pure and Applied Chemistry conventions, incorporating positional descriptors for all substituents and functional groups.

The compound 3-quinolinecarboxylic acid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- exemplifies the complexity of modern quinoline nomenclature, with each component of the name precisely specifying molecular structure. The "3-quinolinecarboxylic acid" portion indicates the position of the carboxylic acid group on the quinoline ring system, while "6-fluoro" specifies fluorine substitution at position 6. The "1-(2-fluoroethyl)" designation describes the alkyl chain substitution at the nitrogen atom, and "7-(1H-pyrrol-1-yl)" indicates the pyrrol ring attachment at position 7.

Position of E-3604 within the Quinoline-3-carboxylic Acid Family

E-3604 occupies a distinctive position within the quinoline-3-carboxylic acid family as a structurally sophisticated compound that incorporates multiple advanced design elements. From a series of pyrrol-containing antibacterial agents, E-3604 was selected for development and compared with nalidixic acid, demonstrating its significance within the broader quinoline research program. This selection process indicates that E-3604 possessed superior properties compared to other candidates in its chemical series, establishing its importance as a representative compound for pyrrol-substituted quinolones.

The structural features of E-3604 place it within the category of highly modified quinoline derivatives that incorporate multiple fluorine atoms and heterocyclic substituents. The presence of both 6-fluoro and 2-fluoroethyl substituents represents dual fluorine incorporation, a design strategy that leverages fluorine's unique properties to enhance molecular performance. The pyrrol ring substitution at position 7 distinguishes E-3604 from simpler fluoroquinolones and places it among advanced quinoline derivatives designed for enhanced biological activity.

Comparative analysis with related compounds reveals E-3604's position within the evolutionary progression of quinoline development. While early quinolones like nalidixic acid featured simple substitution patterns, E-3604 represents the sophisticated molecular design principles that emerged from decades of structure-activity relationship studies. The compound's design incorporates lessons learned from extensive quinolone research, including the importance of fluorine positioning, alkyl chain optimization, and heterocyclic substitution.

The quinoline-3-carboxylic acid framework provides the fundamental scaffold upon which E-3604's advanced features are built. This positioning of the carboxylic acid group at position 3 has proven optimal for biological activity in numerous quinoline derivatives, providing essential molecular recognition elements. The integration of fluorine atoms and pyrrol substitution onto this proven framework represents a logical extension of established design principles rather than a departure from successful molecular architectures.

Significance in Organic and Medicinal Chemistry Research

The significance of 3-quinolinecarboxylic acid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- in organic and medicinal chemistry research extends far beyond its individual properties to encompass broader implications for molecular design and synthetic methodology. This compound represents a convergence of multiple chemical principles that have driven innovation in heterocyclic chemistry, including strategic fluorine incorporation, heterocyclic substitution, and systematic structural optimization.

The research significance of E-3604 lies partially in its demonstration of how multiple fluorine atoms can be successfully incorporated into complex molecular frameworks without compromising synthetic accessibility or chemical stability. The presence of both aromatic and aliphatic fluorine substituents provides researchers with valuable insights into differential fluorine effects within the same molecular structure. This dual fluorine incorporation serves as a model for understanding how different fluorine environments contribute to overall molecular properties.

From a synthetic chemistry perspective, E-3604 showcases advanced synthetic methodologies required for constructing complex quinoline derivatives. The synthesis of fluorinated quinoline-3-carboxylic acids has been achieved through various approaches, including cyclocondensation reactions and direct fluorination methods. These synthetic studies have contributed to the development of more efficient and environmentally friendly synthetic protocols for quinoline construction. The successful synthesis of E-3604 and related compounds has advanced our understanding of heterocyclic synthetic chemistry and provided methodological foundations for future research.

The compound's pyrrol substitution at position 7 represents an important structural modification that has influenced subsequent quinoline design strategies. Research on pyrrol-containing quinolones has revealed how heterocyclic substituents can modulate molecular properties beyond simple alkyl or aryl substitutions. This understanding has informed the design of other advanced quinoline derivatives and contributed to the broader field of heterocyclic medicinal chemistry.

Table 1: Structural Components and Research Significance of E-3604

| Structural Component | Chemical Feature | Research Significance |

|---|---|---|

| 3-Quinolinecarboxylic acid core | Bicyclic aromatic system with carboxylic acid | Fundamental quinolone pharmacophore |

| 6-Fluoro substitution | Aromatic fluorine | Enhanced biological activity and metabolic stability |

| 1-(2-Fluoroethyl) chain | Aliphatic fluorine in alkyl chain | Optimized pharmacokinetic properties |

| 7-(1H-Pyrrol-1-yl) group | Five-membered heterocyclic substituent | Novel heterocyclic modification strategy |

| 1,4-Dihydro-4-oxo system | Partially saturated quinolone core | Essential structural requirement for activity |

The molecular complexity of E-3604 has provided researchers with opportunities to study structure-activity relationships in unprecedented detail. The compound's multiple functional groups allow for systematic modification studies that can isolate the contributions of individual structural elements. This research approach has enhanced our understanding of how different molecular components interact synergistically to produce desired properties.

Furthermore, E-3604's development has contributed to advancing our understanding of fluorine chemistry in medicinal applications. The strategic placement of fluorine atoms in this compound demonstrates principles of fluorine incorporation that have been applied to other therapeutic areas beyond quinolone chemistry. The success of dual fluorine substitution in E-3604 has encouraged similar approaches in other molecular frameworks, expanding the impact of this research beyond quinoline chemistry.

Eigenschaften

IUPAC Name |

6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3/c17-3-6-20-9-11(16(22)23)15(21)10-7-12(18)14(8-13(10)20)19-4-1-2-5-19/h1-2,4-5,7-9H,3,6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGCCNYXTFRUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147551 | |

| Record name | E 3604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106221-35-6 | |

| Record name | E 3604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106221356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 3604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Pyrrole Ring Installation

The synthesis begins with the condensation of 3-amino-4-fluoroaniline with diethyl ethoxymethylene malonate in ethanol, yielding diethyl 3-amino-4-fluoroaniline-methylenemalonate through alcohol elimination. This intermediate undergoes pyrrole ring installation via the Clauson-Kaas reaction , where dimethoxytetrahydrofuran reacts with the amine in acetic acid under reflux. The pyrrole moiety is critical for enhancing antibacterial activity by modulating electron density in the quinoline core.

Cyclization to Quinoline Core

Cyclization of the pyrrole-containing intermediate is achieved by heating in high-boiling solvents such as diphenyl ether or nitrobenzene at 150–200°C. Alkalis like potassium hydroxide facilitate ring closure, forming the 1,4-dihydro-4-oxoquinoline scaffold. Solvent choice impacts reaction efficiency; polar aprotic solvents improve cyclization yields by stabilizing transition states.

Alkylation with 2-Fluoroethyl Groups

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Pyrrole Installation | Dimethoxytetrahydrofuran, AcOH, reflux | 78% | Excess acetic acid prevents amine oxidation |

| Cyclization | KOH, diphenyl ether, 180°C | 82% | Solvent polarity critical for yield |

| Alkylation | 2-Fluoroethyl bromide, K₂CO₃, DMF, 90°C | 87% | Anhydrous conditions prevent hydrolysis |

| Hydrolysis | 10% NaOH, 85°C → HCl | 91% | Acidification at pH 3–4 optimal |

Cascade Synthesis via Benzylation/Propargylation-Cyclization

FeCl₃-Catalyzed Benzylation

An alternative route employs FeCl₃ (10 mol%) and ZnCl₂ (100 mol%) in chlorobenzene to catalyze a cascade reaction between 2-aminoaryl alcohols and β-ketoesters . At 90°C, benzylation occurs via electrophilic aromatic substitution, followed by cyclodehydration to form the 1,4-dihydroquinoline intermediate. This method avoids harsh conditions required in traditional Friedländer annulations.

Oxidation to Aromatic Quinoline

The dihydroquinoline intermediate is oxidized to the fully aromatic system using aerial oxygen under reflux. FeCl₃ acts as a Lewis acid to facilitate dehydrogenation, achieving quantitative yields in chlorobenzene. This step’s efficiency depends on solvent choice, with non-polar solvents favoring oxidation kinetics.

Table 2: Cascade Synthesis Conditions and Outcomes

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading (FeCl₃) | 10 mol% | <70% → >90% |

| Temperature | 90°C | Optimal for cyclization |

| Solvent | PhCl | Enhances oxidation rate |

| β-Ketoester Equiv. | 4.0 | Minimizes side products |

Case Study: Lascufloxacin Intermediate Synthesis

Large-Scale Alkylation and Boron Complexation

In a reported industrial process, 6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is alkylated with 2-fluoroethyl bromide in DMF/K₂CO₃. The product forms a stable boron triacetate complex to enhance solubility for subsequent steps. Crystallization from acetone yields 90.4% pure intermediate.

Analytical Validation

Post-synthesis characterization includes:

Table 3: Analytical Data for Lascufloxacin Intermediate

| Parameter | Value | Specification |

|---|---|---|

| Melting Point | 183–185°C | Dec. |

| Elemental Analysis | C: 47.91%, H: 3.44%, N: 3.04% | Matches C₁₇H₁₅BF₃NO₈ |

| Purity (HPLC) | 99.2% | USP standards |

Comparative Analysis of Synthetic Methods

Yield and Scalability

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives. For instance, a study synthesized various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and evaluated their antimicrobial properties. The results indicated that some compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

Antifungal Properties

In addition to antibacterial effects, quinoline derivatives have shown promise as antifungal agents. Research indicates that certain derivatives can inhibit fungal growth effectively. For example, compounds derived from 3-quinolinecarboxylic acid were tested against various fungal strains, revealing significant inhibitory effects on Candida albicans and Aspergillus niger . The structure-activity relationship (SAR) studies suggest that modifications at the 7-position enhance antifungal activity.

Antitumor Activity

The potential of quinoline derivatives in cancer therapy has also been explored. A specific focus has been on their ability to induce apoptosis in cancer cells. Studies have shown that 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl) can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study 1: Synthesis and Characterization

A study conducted by Natesh Rameshkumar et al. synthesized a series of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and characterized them using IR, NMR, and mass spectrometry. The synthesized compounds were subjected to antibacterial and antifungal testing using the disc diffusion method, with minimum inhibitory concentrations (MIC) determined for effective compounds .

Case Study 2: Structure-Activity Relationship

Another research project focused on the structure-activity relationship of quinolone derivatives highlighted that electron-withdrawing groups at specific positions significantly enhance antibacterial potency against resistant bacterial strains . This study emphasizes the importance of molecular modifications in developing effective antimicrobial agents.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), leading to the modulation of immune responses and potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Molecular Data

Key structural differences lie in the substituents at positions 1 and 7, which critically influence activity and physicochemical properties.

*Calculated based on pirfloxacin () with added fluorine at position 1.

Impurity Profiles

- Impurities in fluoroquinolones often arise from incomplete substitution at position 7 (). 1-Ethyl analogs (if 2-fluoroethyl group is replaced, ). Degradation products via defluorination or oxidation of the pyrrolyl group .

Biologische Aktivität

3-Quinolinecarboxylic acid derivatives, particularly the compound 3-quinolinecarboxylic acid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

The structure of the compound can be represented as follows:

- Molecular Formula : C16H12F2N2O3

- Molecular Weight : 320.16 g/mol

- SMILES Notation :

OC(=O)C1=CNc2ccc(F)cc2C1=O

This compound features a quinoline core, which is known for its pharmacological significance, and is substituted with fluorine and pyrrole moieties that enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antimicrobial properties. In a study examining various derivatives, it was found that compounds with fluorine substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 2 to 16 µg/mL.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| A | 2 | Staphylococcus aureus |

| B | 4 | Bacillus subtilis |

| C | 16 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study: MCF-7 Cell Line

In a specific study on the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death.

The biological activity of 3-quinolinecarboxylic acid derivatives is largely attributed to their ability to interact with specific biological targets:

- Topoisomerase Inhibition : These compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

- DNA Intercalation : The planar structure of the quinoline ring allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms enhances the generation of ROS upon metabolism, contributing to cytotoxic effects in cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for therapeutic applications. Preliminary toxicological studies indicate that the compound exhibits low acute toxicity in animal models at therapeutic doses. Long-term studies are necessary to evaluate chronic toxicity and potential side effects .

Q & A

Q. What synthetic strategies are optimal for constructing the 3-quinolinecarboxylic acid core with fluoro and pyrrole substituents?

The synthesis typically involves cyclocondensation of fluorinated aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. Introducing the 2-fluoroethyl group at N1 may require alkylation using 2-fluoroethyl bromide, while the 7-pyrrole substituent is introduced via nucleophilic aromatic substitution (SNAr) using pyrrole derivatives under microwave-assisted conditions . Key intermediates, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4), are critical for subsequent functionalization .

Q. How can structural characterization be rigorously validated for this compound?

- 1H/13C NMR : Analyze chemical shifts for the quinoline core (e.g., δ ~8.5 ppm for H2), fluorine substituents (coupling constants ~20–25 Hz for 6-F), and the 2-fluoroethyl group (split signals due to F coupling) .

- X-ray crystallography : Resolve spatial arrangements, as demonstrated for related compounds like 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazinyl) derivatives, which confirm planarity of the quinoline ring and hydrogen-bonding interactions .

- HRMS : Validate molecular weight (e.g., m/z 300.31 for C16H13FN2O3) and fragmentation patterns .

Q. What standardized assays evaluate its in vitro antibacterial activity?

Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Compare activity to fluoroquinolone controls (e.g., ciprofloxacin). Synergy with β-lactams or efflux pump inhibitors can be assessed via checkerboard assays .

Advanced Research Questions

Q. How do computational models predict target binding and resistance mutations?

Molecular docking (e.g., using AutoDock Vina) into E. coli DNA gyrase (PDB: 1KZN) reveals interactions between the C3-carboxyl group and Mg²⁺ ions, while the 7-pyrrole moiety may occupy hydrophobic pockets. Density functional theory (DFT) calculates electronic effects of fluorine substituents on DNA intercalation. Mutagenesis studies (e.g., gyrA S83L) correlate with reduced binding affinity in resistant strains .

Q. What structural modifications enhance potency against quinolone-resistant pathogens?

- C7 substituents : Replacing pyrrole with 3-aminopyrrolidine (as in clinafloxacin, CAS: 105956-99-8) improves activity against P. aeruginosa by increasing membrane permeability .

- C8 modifications : Adding electron-withdrawing groups (e.g., Cl, F) mitigates efflux pump-mediated resistance .

- N1 substitution : The 2-fluoroethyl group may reduce cytotoxicity compared to ethyl or cyclopropyl analogs .

Q. How do pharmacokinetic properties vary with crystallographic form?

Polymorph screening (via slurry experiments or cooling crystallization) identifies stable forms with improved solubility. For example, the hydrochloride salt of cadrofloxacin (CAS: 153808-85-6) exhibits 30% higher bioavailability than the free acid due to enhanced dissolution in simulated gastric fluid .

Q. What experimental designs resolve discrepancies in reported MIC values?

Contradictions in MIC data (e.g., variability against K. pneumoniae) may arise from differences in bacterial efflux expression or testing media (cation-adjusted Mueller-Hinton vs. RPMI-1640). Standardize protocols by including efflux-deficient strains (e.g., E. coli ΔacrB) and chelating agents (e.g., 50 μM EDTA) to control for metal ion interference .

Methodological Notes

- Synthetic Reproducibility : Optimize reaction times and temperatures using design-of-experiment (DoE) approaches to account for fluorine’s electron-withdrawing effects on reaction kinetics .

- Data Validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs or MestReNova) to confirm regiochemistry .

- Advanced Analytics : Use LC-MS/MS to quantify metabolic stability in liver microsomes, identifying major Phase I metabolites (e.g., oxidative defluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.